molecular formula C13H21Cl3N2 B2595053 (1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286272-79-4

(1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2595053
CAS No.: 1286272-79-4
M. Wt: 311.68
InChI Key: VTWWJTNUDRPDML-MQQSYLBWSA-N
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Description

(1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyclohexane ring substituted with a 3-chlorobenzyl group and two amine groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 3-chlorobenzyl chloride as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature and pressure conditions.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as hydroxylamine, ammonia, or other amines in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used as a probe to investigate the mechanisms of enzyme inhibition or receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride**: Similar structure with a bromine atom instead of chlorine.
  • (1R,4R)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride**: Similar structure with a fluorine atom instead of chlorine.
  • (1R,4R)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride**: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (1R*,4R*)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride lies in its specific substitution pattern and the presence of the chlorine atom. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.2ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;;/h1-3,8,12-13,16H,4-7,9,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWWJTNUDRPDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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